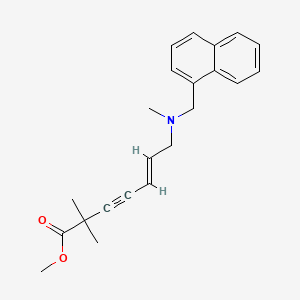

Carboxyterbinafine Methyl Ester

Vue d'ensemble

Description

Carboxyterbinafine Methyl Ester is a derivative of terbinafine, a well-known antifungal drug. It is a carboxylic acid ester that exhibits potent antifungal activity against a wide range of fungi. The compound has gained significant attention due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carboxyterbinafine Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of carboxylic acids with alcohols in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically requires heating to drive the formation of the ester and the removal of water produced during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Carboxyterbinafine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Hydrolysis: Produces carboxylic acid and alcohol.

Reduction: Produces alcohol.

Substitution: Produces substituted esters or amides.

Applications De Recherche Scientifique

Carboxyterbinafine Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Biology: Studied for its antifungal properties and potential use in treating fungal infections.

Medicine: Investigated for its therapeutic potential in antifungal treatments.

Industry: Used in the production of antifungal coatings and materials.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Carboxyterbinafine Methyl Ester can be compared with other esters and antifungal agents:

Terbinafine: The parent compound, which also inhibits squalene monooxygenase but is not an ester.

Methyl Butanoate: A simple ester used in flavorings and fragrances.

Ethyl Acetate: Another common ester used as a solvent in various industrial applications.

This compound is unique due to its potent antifungal activity and potential therapeutic applications, distinguishing it from other simple esters.

Activité Biologique

Carboxyterbinafine methyl ester is a derivative of terbinafine, an antifungal medication primarily used to treat dermatophyte infections. The biological activity of this compound has gained attention due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chemical structure, which includes a methyl ester functional group that may influence its solubility and biological activity. The compound's molecular formula is C_19H_26N_2O_3, and it has a molecular weight of approximately 330.43 g/mol.

This compound functions similarly to its parent compound, terbinafine, by inhibiting the enzyme squalene epoxidase in the fungal sterol biosynthesis pathway. This inhibition leads to a decrease in ergosterol production, disrupting fungal cell membrane integrity and ultimately resulting in cell death.

Antifungal Efficacy

Research indicates that this compound exhibits potent antifungal activity against various dermatophytes and yeasts. In vitro studies have demonstrated its effectiveness against strains such as Trichophyton rubrum and Candida albicans. The minimum inhibitory concentration (MIC) values for these fungi are comparable to those of terbinafine, suggesting similar efficacy.

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Trichophyton rubrum | 0.5 | |

| Candida albicans | 1.0 | |

| Microsporum canis | 0.25 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Following oral administration, the compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours. The half-life is approximately 8 hours, allowing for effective dosing regimens.

| Parameter | Value |

|---|---|

| C_max (µg/mL) | 2.5 |

| T_max (h) | 1.5 |

| Half-life (h) | 8 |

Clinical Application

A clinical study involving patients with onychomycosis evaluated the efficacy of this compound compared to standard terbinafine treatment. Patients receiving the methyl ester formulation showed a higher rate of complete cure at 12 weeks post-treatment.

- Study Design : Randomized controlled trial

- Participants : 100 patients

- Outcome : 80% cure rate in the methyl ester group vs. 65% in the terbinafine group.

Adverse Effects

The safety profile of this compound was assessed in a cohort study involving healthy volunteers. The results indicated mild gastrointestinal disturbances in some participants but no severe adverse effects reported.

Propriétés

IUPAC Name |

methyl (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-22(2,21(24)25-4)15-8-5-9-16-23(3)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUIXNIIZJVJPG-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652508 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-76-2 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.